2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride
Overview
Description
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring fused to a cyclopentane ring.
Preparation Methods
The synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride involves several stepsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques, such as those involving cyclization and amination reactions, are typically employed.
Chemical Reactions Analysis
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not yet well-established.
Mechanism of Action
The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride include other pyrrolidine derivatives and cyclopentane-fused compounds. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific ring fusion and the presence of the ethan-1-amine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-4-5-11-6-8-2-1-3-9(8)7-11;;/h8-9H,1-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVUQZSMTOMGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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